N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole and thiazole rings attached to a naphthalene carboxamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole and Thiazole Rings: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Coupling with Naphthalene Carboxamide: The synthesized benzothiazole and thiazole rings are then coupled with naphthalene-2-carboxylic acid using coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing reaction time and cost.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities, including antibacterial and anticancer properties.
Thiazole Derivatives: Compounds with thiazole rings also show potential in medicinal chemistry for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combined structure of benzothiazole and thiazole rings, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-19(15-10-9-13-5-1-2-6-14(13)11-15)24-21-23-17(12-26-21)20-22-16-7-3-4-8-18(16)27-20/h1-12H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNJGSKNWNFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.